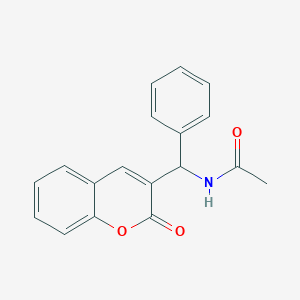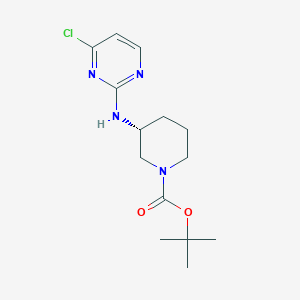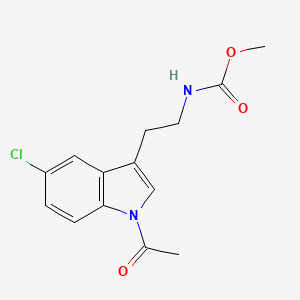
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is an organic compound that features a unique structure combining an indene moiety with a dichloroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline typically involves the reaction of 2,6-dichloroaniline with 1H-indene-1-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichloroaniline moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichloroaniline moiety may enhance its binding affinity to certain targets, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline: Similar structure but with dimethylamino substitution.
2,6-Dichloroaniline: Lacks the indene moiety but shares the dichloroaniline core.
1H-Indene-1-carbaldehyde: Contains the indene moiety but lacks the dichloroaniline group.
Uniqueness
4-((1H-Inden-1-ylidene)methyl)-2,6-dichloroaniline is unique due to the combination of the indene and dichloroaniline groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11Cl2N |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2,6-dichloro-4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C16H11Cl2N/c17-14-8-10(9-15(18)16(14)19)7-12-6-5-11-3-1-2-4-13(11)12/h1-9H,19H2 |
InChI Key |
SZRDIKBVYMWOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC(=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)




![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)






